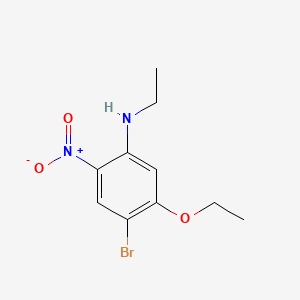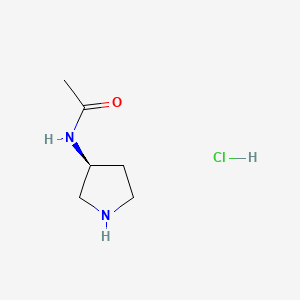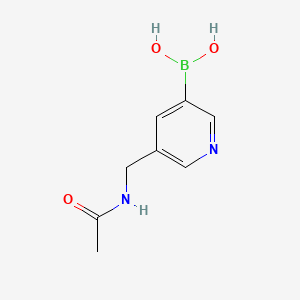![molecular formula C8H6N2O3S B597665 (4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetic acid CAS No. 16290-53-2](/img/structure/B597665.png)
(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetic acid” is a chemical compound with the molecular formula C8H6N2O3S . It has an average mass of 210.210 Da and a monoisotopic mass of 210.009918 Da .
Molecular Structure Analysis
The molecular structure of “(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetic acid” consists of a thieno[3,2-d]pyrimidin-3(4H)-yl group attached to an acetic acid group .Physical And Chemical Properties Analysis
“(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetic acid” has a molecular formula of C8H6N2O3S and an average mass of 210.210 Da .Aplicaciones Científicas De Investigación
Anti-inflammatory and Analgesic Applications: 4,10-Dihydro-10-oxothieno[3,2-c][1]benzoxepin-8-acetic acid and its derivatives have been reported as potent anti-inflammatory and analgesic agents. These compounds have shown potential in comparison with indomethacin in terms of therapeutic ratio, with some derivatives like 4b (HP 573) displaying moderate analgesic-like activity and a low propensity to induce gastrointestinal irritation (Martin et al., 1984).
Pharmaceutical Synthesis: The synthesis and investigation of derivatives such as thieno[3,2-e]pyrrolo[1,2-a]pyrimidine have been explored for their potential as poly(ADP-ribose) polymerase (PARP) inhibitors, which are significant in pharmacological applications (Shipilovskikh & Rubtsov, 2019).
Anticancer Activity: A synthesized compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, demonstrated significant inhibition against various human cancer cell lines, suggesting potential applications in cancer treatment (Huang et al., 2020).
Aldose Reductase Inhibitors: Some derivatives have been evaluated for their inhibitory activity against aldose reductase, an enzyme involved in diabetic complications, making them potential candidates for treating conditions related to diabetes (Ogawva et al., 1993).
Antiallergenic Activity: Certain derivatives, such as those in the series of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, have been tested and found to exhibit oral antiallergenic activity in animal models (Temple et al., 1979).
Propiedades
IUPAC Name |
2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c11-6(12)3-10-4-9-5-1-2-14-7(5)8(10)13/h1-2,4H,3H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEYBHXIMULYQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN(C2=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




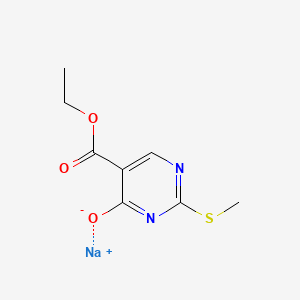
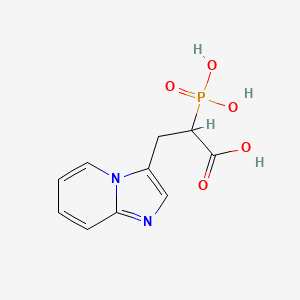



![2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride](/img/structure/B597597.png)
